Albanin A
Overview
Description
Albanin A is a flavonoid compound derived from the root bark of the plant Morus alba L. It is known for its neuroprotective and anti-inflammatory properties. The compound has been studied for its ability to suppress glutamate release in synaptosomes, which can help in reducing excitotoxicity in neurological diseases .
Mechanism of Action
Target of Action
Albanin A, a flavonoid derived from the root bark of Morus alba L., primarily targets the Ca2+/calmodulin/adenylate Cyclase 1 (AC1) in synaptosomes . AC1 is an enzyme that plays a crucial role in the conversion of ATP to cAMP, a critical second messenger involved in many biological responses. The activation of AC1 is dependent on calcium ions (Ca2+) and the protein calmodulin .
Mode of Action
This compound suppresses glutamate release by decreasing the activation of Ca2+/calmodulin/adenylate Cyclase 1 (AC1) in synaptosomes . By inhibiting the activation of AC1, this compound reduces the production of cAMP, thereby affecting the downstream signaling pathways that rely on this second messenger .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamate signaling pathway. Glutamate is a major excitatory neurotransmitter in the nervous system. By suppressing glutamate release, this compound can modulate neuronal activity and exert neuroprotective effects .
Result of Action
The primary result of this compound’s action is the suppression of glutamate release, leading to neuroprotective effects in vivo . Additionally, this compound has been reported to have anti-inflammatory activity .
Biochemical Analysis
Biochemical Properties
Albanin A plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme ATP-citrate lyase. This enzyme is pivotal in the production of fatty acids. By inhibiting ATP-citrate lyase, this compound can effectively reduce the synthesis of fatty acids, which has implications for metabolic diseases and cancer . Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and stability.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to alter the expression of genes involved in lipid metabolism, leading to reduced lipid accumulation in cells . Furthermore, it affects cell signaling pathways related to growth and apoptosis, thereby impacting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to ATP-citrate lyase, inhibiting its activity and thereby reducing the production of acetyl-CoA, a key precursor for fatty acid synthesis . This inhibition leads to downstream effects on lipid metabolism and energy homeostasis. Additionally, this compound can modulate the expression of genes involved in metabolic pathways, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including reduced lipid accumulation and altered gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit ATP-citrate lyase and reduce lipid accumulation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with ATP-citrate lyase. By inhibiting this enzyme, this compound reduces the production of acetyl-CoA, which is a critical precursor for fatty acid synthesis . This inhibition affects metabolic flux and metabolite levels, leading to reduced lipid accumulation and altered energy homeostasis. Additionally, this compound may interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with ATP-citrate lyase and other biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Albanin A involves the extraction of the compound from the root bark of Morus alba L. The process typically includes solvent extraction followed by purification steps such as chromatography to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar extraction and purification techniques used in laboratory settings. The scalability of these methods would depend on the availability of raw materials and the efficiency of the extraction process.
Chemical Reactions Analysis
Types of Reactions: Albanin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the flavonoid structure.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohol derivatives.
Scientific Research Applications
Albanin A has a wide range of scientific research applications:
Chemistry: Used as a model compound to study flavonoid chemistry and reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on cellular health.
Comparison with Similar Compounds
Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and anti-inflammatory effects.
Myricetin: Exhibits strong antioxidant activity.
Comparison: Albanin A is unique in its specific mechanism of action involving the suppression of calcium/calmodulin/adenylate cyclase 1 activation. While other flavonoids like quercetin, kaempferol, and myricetin also have beneficial properties, this compound’s targeted neuroprotective effects make it particularly valuable in neurological research .
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-5-14-19(25)18-16(24)8-12(22)9-17(18)26-20(14)13-6-4-11(21)7-15(13)23/h3-4,6-9,21-24H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIIIPKLVSSAEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223580 | |
Record name | 2-(2,4-Dihydroxy-phenyl)-5,7-dihydroxy-3-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Albanin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
73343-42-7 | |
Record name | 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73343-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Dihydroxy-phenyl)-5,7-dihydroxy-3-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073343427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,4-Dihydroxy-phenyl)-5,7-dihydroxy-3-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Albanin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 - 227 °C | |
Record name | Albanin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Albanin A affect glutamate release in the brain?
A1: this compound has been shown to suppress the release of glutamate in rat brain synaptosomes (nerve endings). It achieves this by inhibiting the Ca2+/calmodulin/adenylate cyclase 1 (AC1) pathway. [] Essentially, this compound prevents the excessive influx of calcium ions into nerve endings, which is a key trigger for glutamate release.
Q2: What is the significance of inhibiting glutamate release?
A2: Excessive glutamate release is implicated in excitotoxicity, a process that damages and kills neurons in various neurological disorders. By suppressing glutamate release, this compound may offer neuroprotective effects. In fact, studies show that pre-treatment with this compound significantly reduces neuronal damage in a rat model of kainic acid-induced excitotoxicity, a condition mimicking the effects of excessive glutamate. []
Q3: Does this compound have any effect on pancreatic lipase?
A3: Yes, this compound, alongside other compounds isolated from Artocarpus nitidus, has demonstrated inhibitory effects on pancreatic lipase. This enzyme plays a crucial role in fat digestion, and its inhibition is a target for managing obesity. []
Q4: Could this compound be useful for managing obesity through appetite suppression?
A4: Recent research suggests that Morus alba extracts enriched in this compound, alongside Kuwanon G, exhibit promising appetite-suppressing effects. In both acute and long-term studies using rodent models, the extract led to significant reductions in food intake and body weight. These findings highlight the potential of this compound as a therapeutic agent for managing obesity. []
Q5: What is the molecular formula and weight of this compound?
A5: While a direct mention of this compound's molecular formula and weight is absent from the provided excerpts, its structure is consistently described as a prenylated flavonoid. This implies the presence of a flavonoid core structure modified by the addition of isoprenoid groups.
Q6: What spectroscopic techniques are typically used to elucidate the structure of this compound?
A6: Researchers frequently employ a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS), to determine the structure of this compound. [] NMR provides detailed information about the compound's carbon and hydrogen framework, while ESI-MS helps determine its molecular weight and fragmentation pattern.
Q7: How does the presence of a prenyl group influence the biological activity of this compound and similar compounds?
A7: The introduction of an isoprenoid moiety, such as a prenyl group, to a non-isoprenoid polyphenol significantly enhances its inhibitory effect on melanin production. This is evident in compounds like this compound, artocarpin, and cudraflavone C, all of which exhibit potent anti-melanogenic activity in B16 melanoma cells. []
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